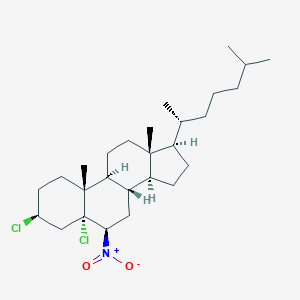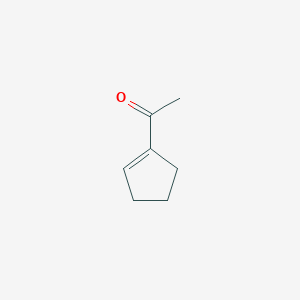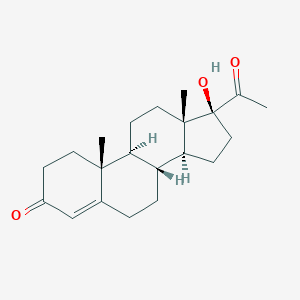
17alpha-Hydroxypregn-4-ene-3,20-dione
Descripción general
Descripción
17alpha-Hydroxypregn-4-ene-3,20-dione, commonly referred to as 17alphaOH-progesterone, is a steroid hormone with significant biological importance. It is a derivative of progesterone and is involved in the steroidogenesis pathway, which leads to the production of glucocorticoids and mineralocorticoids, as well as sex steroids. The hormone has been studied in various contexts, including its secretion rates under stress and its role in parturition in sheep .
Synthesis Analysis
The synthesis of related compounds to 17alphaOH-progesterone has been explored in several studies. For instance, a three-step synthesis of 16-methylene-17alpha-hydroxypregna-1,4,9(11)-triene-3,20-dione was achieved from a specific starting compound with an overall yield of 35%. This synthesis process was characterized spectroscopically, and the NMR shielding effects were discussed . Such synthetic pathways are crucial for the production of steroid derivatives for research and pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of 17alphaOH-progesterone and its derivatives is complex and has been studied using various spectroscopic techniques, including nuclear magnetic resonance (NMR). The structural analysis is essential for understanding the biological activity and interactions of the hormone. For example, the synthesis of 16-methylene-17alpha-hydroxypregna-1,4,9(11)-triene-3,20-dione involved characterizing the compounds involved in the process using 1H and 13C NMR .
Chemical Reactions Analysis
The chemical reactions involving 17alphaOH-progesterone and its derivatives are diverse. The hormone itself is synthesized in the adrenal glands and is subject to various enzymatic reactions that modify its structure and function. For example, the hormone's secretion is influenced by adrenocorticotrophic hormone (ACTH) and is decreased after hypophysectomy . Additionally, the synthesis of related compounds involves reactions such as epoxidation, fluorination, and the introduction of halogen atoms, which can significantly alter the biological activity of the resulting molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 17alphaOH-progesterone are influenced by its molecular structure. The hormone is lipophilic, which allows it to easily cross cell membranes and interact with intracellular receptors. Its concentration in the adrenal glands and blood varies under different physiological conditions, such as stress or parturition . The synthesis of steroid derivatives often aims to modify these properties to enhance their biological activity or reduce side effects. For instance, the introduction of halogen atoms in the synthesis of related compounds has been shown to affect their anti-inflammatory activity .
Aplicaciones Científicas De Investigación
Application in Endocrinology
- Scientific Field : Endocrinology
- Summary of the Application : 17alpha-Hydroxypregn-4-ene-3,20-dione, also known as 17-OHP, is used in research related to pregnancy in rhesus monkeys (Macaca mulatta). It is measured in the utero-ovarian, uterine, and peripheral plasma at different stages of pregnancy .
- Methods of Application or Experimental Procedures : The concentrations of 17-OHP, along with progesterone and progestins, are measured in the utero-ovarian, uterine, and peripheral plasma at days 22, 42, and 157 of pregnancy .
- Results or Outcomes : The study found that the corpus luteum (CL) and placenta secrete progesterone, progestins, and 17-OHP at day 22 and progesterone and progestins at day 157. At day 42, the CL secretes very little or no progesterone, progestins, and 17-OHP, and the placenta secretes less progesterone and progestins at this time than at days 22 or 157. Placental 17-OHP production is approximately the same at day 42 as at day 22. Little 17-OHP is produced by the CL or placenta at day 157 .
Application in Steroid Biochemistry
- Scientific Field : Steroid Biochemistry
- Summary of the Application : 17alpha-Hydroxypregn-4-ene-3,20-dione, also known as 17alpha-hydroxyprogesterone, is a 17α-hydroxy steroid that is the 17α-hydroxy derivative of progesterone . It is used in research related to steroid biochemistry .
- Methods of Application or Experimental Procedures : The compound is used in various biochemical assays and experiments to study its effects and interactions with other compounds .
- Results or Outcomes : The specific results or outcomes can vary depending on the specific experiment or study .
Application in Endocrine Research
- Scientific Field : Endocrine Research
- Summary of the Application : 17alpha-Hydroxypregn-4-ene-3,20-dione is used in research related to endocrine function, particularly in relation to the adrenal glands .
- Methods of Application or Experimental Procedures : The compound is quantitatively estimated in adrenal venous blood and adrenal glands in various experimental setups .
- Results or Outcomes : The specific results or outcomes can vary depending on the specific experiment or study .
Application in Steroid Chemistry
- Scientific Field : Steroid Chemistry
- Summary of the Application : 17alpha-Hydroxypregn-4-ene-3,20-dione is a key intermediate in the biosynthesis of many steroids, including glucocorticoids and mineralocorticoids .
- Methods of Application or Experimental Procedures : The compound is used in various chemical reactions to study its reactivity and to synthesize other steroid compounds .
- Results or Outcomes : The specific results or outcomes can vary depending on the specific experiment or study .
Application in Pharmacology
- Scientific Field : Pharmacology
- Summary of the Application : 17alpha-Hydroxypregn-4-ene-3,20-dione is used in the development of drugs for the treatment of adrenal gland disorders .
- Methods of Application or Experimental Procedures : The compound is used in various pharmacological assays and experiments to study its effects and interactions with other compounds .
- Results or Outcomes : The specific results or outcomes can vary depending on the specific experiment or study .
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPWSSGDRRHUNT-SJFWLOONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313711 | |
| Record name | 17beta-Hydroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17alpha-Hydroxypregn-4-ene-3,20-dione | |
CAS RN |
604-09-1 | |
| Record name | 17β-Hydroxyprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17beta-Hydroxyprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17beta-Hydroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17α-hydroxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




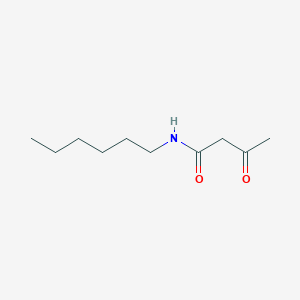
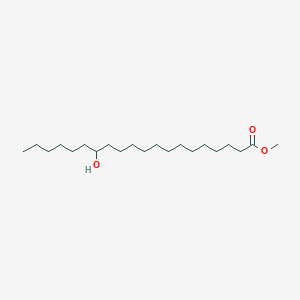
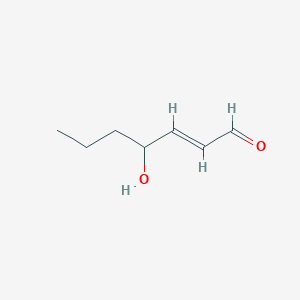
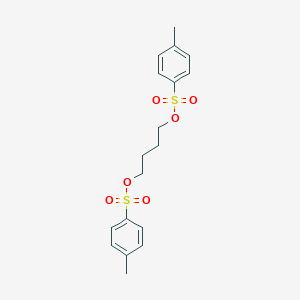
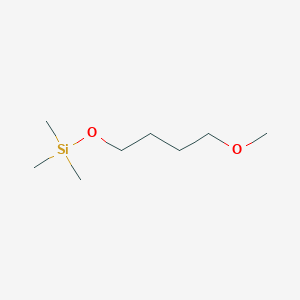
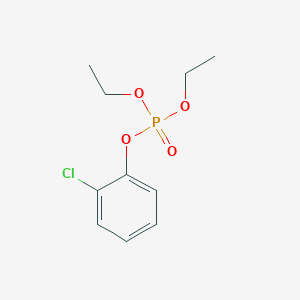

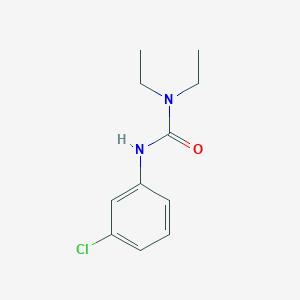

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)

